



# Application Notes: In Vitro Profiling of **MI-1**, a Menin-MLL Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in the pathogenesis of acute leukemias characterized by MLL rearrangements.[1][2][3] This protein-protein interaction is essential for the recruitment of MLL fusion proteins to target genes, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[2][3][4] Small molecule inhibitors that disrupt the Menin-MLL interaction represent a promising therapeutic strategy for this aggressive malignancy.[2][5] MI-1 is a representative small molecule inhibitor designed to specifically block this interaction. This document provides a detailed protocol for the in vitro characterization of MI-1 and similar compounds using a fluorescence polarization (FP) assay.

### **Biological Activity**

**MI-1** and its analogs are potent inhibitors of the Menin-MLL interaction. The inhibitory activity can be quantified by determining the half-maximal inhibitory concentration (IC50) in biochemical assays. The cellular effects of these compounds can be assessed through cell viability and apoptosis assays in MLL-rearranged leukemia cell lines.

#### **Data Presentation**

The following table summarizes the in vitro activity of representative Menin-MLL inhibitors.



| Compound | Assay Type                   | Target/Cell<br>Line         | IC50 (μM) | Reference |
|----------|------------------------------|-----------------------------|-----------|-----------|
| MI-1     | Fluorescence<br>Polarization | Menin-MLL<br>Interaction    | 9.8       | [6]       |
| MI-2     | Fluorescence<br>Polarization | Menin-MLL<br>Interaction    | 0.49      | [6]       |
| MI-3     | Fluorescence<br>Polarization | Menin-MLL<br>Interaction    | 0.88      | [6]       |
| MI-2     | MTT Cell<br>Viability (72h)  | KOPN-8 (MLL-<br>rearranged) | ~15       | [6]       |
| MI-2     | MTT Cell<br>Viability (72h)  | MV4;11 (MLL-<br>rearranged) | ~20       | [6]       |
| MI-3     | MTT Cell<br>Viability (72h)  | KOPN-8 (MLL-<br>rearranged) | ~20       | [6]       |
| MI-3     | MTT Cell<br>Viability (72h)  | MV4;11 (MLL-<br>rearranged) | ~25       | [6]       |

## **Signaling Pathway**

The diagram below illustrates the central role of the Menin-MLL interaction in MLL-rearranged leukemia and the mechanism of action of **MI-1**.





Menin-MLL Signaling Pathway in Leukemogenesis

Click to download full resolution via product page

Caption: The Menin-MLL signaling pathway in leukemia and its inhibition by MI-1.



# Experimental Protocols Fluorescence Polarization (FP) Competition Assay for Menin-MLL Interaction

This protocol describes a fluorescence polarization-based assay to measure the inhibition of the Menin-MLL interaction by small molecules like **MI-1**. The assay relies on the change in polarization of a fluorescein-labeled MLL-derived peptide upon binding to the much larger Menin protein.[4][7]

#### **Materials and Reagents**

- Menin Protein: Full-length recombinant human Menin protein.
- Fluorescein-labeled MLL Peptide (Probe): A 12-amino acid peptide derived from the highaffinity Menin binding motif of MLL, labeled at the N-terminus with fluorescein (e.g., FLSN-MLL).
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, and 0.05% (w/v) Bovine Serum Albumin (BSA).[8]
- Test Compound (e.g., MI-1): Serial dilutions in 100% DMSO.
- Control Inhibitor: An unlabeled MLL peptide can be used as a positive control for inhibition.
- Microplates: Black, non-binding, 384-well microplates.
- Plate Reader: A microplate reader capable of measuring fluorescence polarization.

#### **Experimental Workflow Diagram**



#### Fluorescence Polarization Assay Workflow

# Preparation Prepare Assay Buffer, **Prepare Serial Dilutions** Menin, and FLSN-MLL Peptide of Test Compound (MI-1) Assay Execution Dispense Menin and FLSN-MLL Peptide to Plate Add Test Compound and Controls to Wells Incubate at Room Temperature for 1-3 hours Data Acquisition & Analysis Measure Fluorescence Polarization (mP) Calculate Percent Inhibition Plot Dose-Response Curve Determine IC50 Value

Click to download full resolution via product page

Caption: Workflow for the Menin-MLL fluorescence polarization assay.



#### **Detailed Protocol**

- Reagent Preparation:
  - Prepare the assay buffer and store it at 4°C. Add BSA to the buffer just before use.
  - Dilute the Menin protein stock to a final concentration of 200 nM in the assay buffer.
  - Dilute the fluorescein-labeled MLL peptide stock to a final concentration of 25 nM in the assay buffer.[8]
  - $\circ$  Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., **MI-1**) in DMSO. The highest concentration might be 100  $\mu$ M.
- Assay Plate Setup:
  - Add 10 μL of the 200 nM Menin protein solution to each well of a 384-well plate.
  - Add 10 μL of the 25 nM fluorescein-labeled MLL peptide solution to each well.
  - For the test wells, add 1 μL of the serially diluted test compound.
  - For the positive control wells (maximum polarization), add 1 μL of DMSO.
  - For the negative control wells (minimum polarization), add 1 μL of a high concentration of unlabeled MLL peptide (e.g., 10 μM final concentration) or assay buffer without Menin.
- Incubation:
  - Seal the plate to prevent evaporation.
  - Incubate the plate at room temperature for 1 to 3 hours with gentle shaking, protected from light.[9]
- Measurement:
  - Measure the fluorescence polarization on a suitable plate reader.



- Use an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm for fluorescein.[7]
- The output is typically in millipolarization (mP) units.
- Data Analysis:
  - Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 \* (1 [(mP\_sample mP\_min)] / (mP\_max mP\_min)]) Where:
    - mP sample is the millipolarization value of the test well.
    - mP\_min is the average millipolarization of the negative control wells.
    - mP\_max is the average millipolarization of the positive control wells.
  - Plot the percent inhibition against the logarithm of the test compound concentration.
  - Fit the data to a four-parameter logistic equation to determine the IC50 value.

#### References

- 1. ashpublications.org [ashpublications.org]
- 2. Challenges and opportunities in targeting the menin-MLL interaction PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 4. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AID 1258716 Fluorescence Polarization Assay: Assays effective in monitoring the inhibition of the MLL binding to menin were developed during experiments performed during







the development of embodiments of the present invention. A fluorescein-labeled 12-amino acid peptide derived from MLL containing the high affinity menin binding motif was produced (Yokoyama et al., Cell., 2005. 123(2): p. 207-18., herein incorporated by reference in its entirety). Upon binding of the peptide (1.7 kDa) to the much larger menin (-67 kDa), the rotational correlation time of the fluorophore (peptide labeled with fluorescein at N-terminus) changes significantly, resulting in a substantial increase in the measured fluorescence polarization and fluorescence anisotropy (excitation at 500 nm, emission at 525 nm). The fluorescence polarization (FP) assay was utilized to determine the Kd for the binding of menin and the MLL peptide using a serial dilution of menin and 50 nM fluorescein-labeled MLL peptide. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. AID 1768 qHTS Assay for Inhibitors Targeting the Menin-MLL Interaction in MLL Related Leukemias: Competition With Texas Red Labeled MLL-derived Mutant Peptide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: In Vitro Profiling of MI-1, a Menin-MLL Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3654419#mi-1-compound-in-vitro-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com